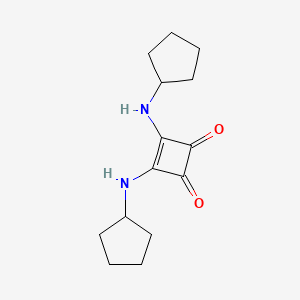![molecular formula C22H18N4O4 B12553421 4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine CAS No. 143427-89-8](/img/structure/B12553421.png)
4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine is an organic compound characterized by its complex structure, which includes nitrophenyl and ethenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the Witting-Horner reaction and Sonogashira cross-coupling reactions . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of organic electronic materials and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[2-(4-pyridyl)ethenyl]benzene
- 4,6-Bis(4-nitrophenyl)-2-phenyl-3,5-diaza-bicyclo[3.1.0]hex-2-ene
Uniqueness
4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine is unique due to its specific arrangement of nitrophenyl and ethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
143427-89-8 |
|---|---|
Molecular Formula |
C22H18N4O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4,6-bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C22H18N4O4/c23-21-14-22(24)18(8-2-16-5-11-20(12-6-16)26(29)30)13-17(21)7-1-15-3-9-19(10-4-15)25(27)28/h1-14H,23-24H2 |
InChI Key |
LCFPLDAXYKRGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2N)N)C=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


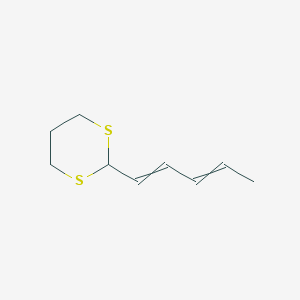
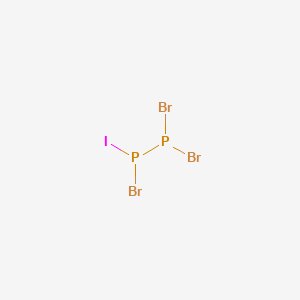
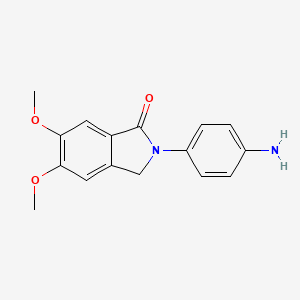
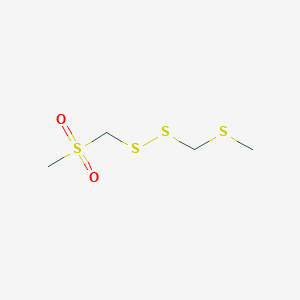
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
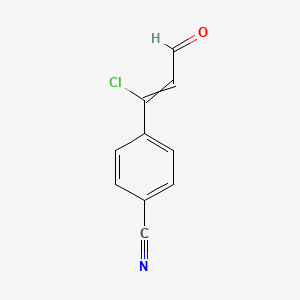

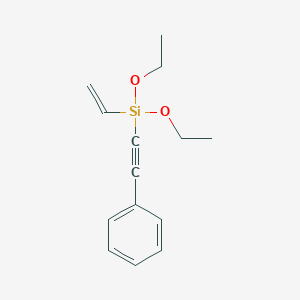
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

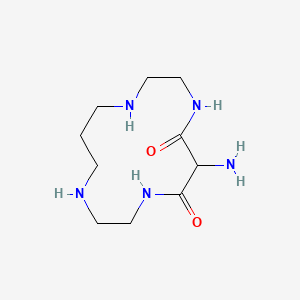
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
